molecular formula C11H9NO2 B186875 2-Methylindolizine-1,3-dicarbaldehyde CAS No. 357317-99-8

2-Methylindolizine-1,3-dicarbaldehyde

Cat. No. B186875
M. Wt: 187.19 g/mol
InChI Key: IKSCDECLYHGNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylindolizine-1,3-dicarbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes.


Synthesis Analysis

The synthesis of indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, has been a subject of research. Recent methods for the synthesis of indolizines involve cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .


Molecular Structure Analysis

The molecular structure of 2-Methylindolizine-1,3-dicarbaldehyde is defined by its molecular formula, C11H9NO2 . Further details about its structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Indolizines, including 2-Methylindolizine-1,3-dicarbaldehyde, can undergo various chemical reactions. For instance, they can participate in condensation reactions with heterocyclic nitrogen compounds and acetylenic and olefinic compounds .


Physical And Chemical Properties Analysis

The molecular weight of 2-Methylindolizine-1,3-dicarbaldehyde is 187.19 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or laboratory analysis .

Scientific Research Applications

  • “2-Methylindolizine-1,3-dicarbaldehyde” is a specialty product for proteomics research . Its molecular formula is C11H9NO2 and its molecular weight is 187.195 .
  • It appears as a crystalline powder and is stored at room temperature. Its predicted melting point is 102.90° C and boiling point is 334.27° C .
  • This compound is available from multiple suppliers for scientific research needs .

In terms of its application, one study mentioned that the derivatives of indolizine, which “2-Methylindolizine-1,3-dicarbaldehyde” could potentially be a part of, have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) and for neuropilin .

  • Organic Fluorescent Molecules : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could be useful in a variety of fields, including biochemistry, molecular biology, and materials science.

  • Synthetic Methodology : Indolizine derivatives have been synthesized using various methods, including radical cyclization/cross-coupling . These synthetic methodologies could be applied in organic chemistry and medicinal chemistry for the development of new drugs and materials.

  • Biological Activities : Indolizine derivatives have been found to exhibit a variety of biological activities . For example, they could potentially act as inhibitors of vascular endothelial growth factor (VEGF) and neuropilin . This suggests potential applications in the field of pharmacology and drug development.

  • Alkaloid Precursor : Indolizine serves as a precursor for widespread indolizidine alkaloids . These alkaloids are found in many bioactive natural products such as swainsonine and cryptowoline . This suggests potential applications in the field of pharmacology and drug development.

  • Radical Cyclization/Cross-Coupling : Indolizine derivatives have been synthesized using radical cyclization/cross-coupling . This method is receiving increasing attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . This could be useful in a variety of fields, including organic chemistry and medicinal chemistry.

  • Organic Fluorescent Molecules : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications . This could be useful in a variety of fields, including biochemistry, molecular biology, and materials science.

Future Directions

The future directions for research on 2-Methylindolizine-1,3-dicarbaldehyde and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities . As with all research chemicals, it is not intended for human or veterinary use.

properties

IUPAC Name

2-methylindolizine-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCDECLYHGNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355977
Record name 2-methylindolizine-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylindolizine-1,3-dicarbaldehyde

CAS RN

357317-99-8
Record name 2-methylindolizine-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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